(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride
Description
Structural Characteristics and Nomenclature
(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride (CAS 264275-33-4) is a chiral amino acid derivative with the molecular formula C₁₁H₁₅ClN₂O₃ and a molecular weight of 258.70 g/mol . Its IUPAC name is methyl (2S)-2-amino-3-(benzoylamino)propanoate hydrochloride , reflecting three key structural features:
- A methyl ester group at the carboxyl terminus.
- An S-configuration at the α-carbon, indicating its L-stereochemistry.
- A benzamide moiety (−NH−C(=O)−C₆H₅) at the β-position.
The compound’s backbone derives from alanine (2-aminopropanoic acid), modified by benzoylation at the β-amino group (Figure 1). X-ray crystallography data confirm its planar benzoyl ring and hydrogen-bonded hydrochloride salt structure.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O₃ | |
| Molecular Weight | 258.70 g/mol | |
| IUPAC Name | Methyl (2S)-2-amino-3-(benzoylamino)propanoate hydrochloride | |
| SMILES | O=C(OC)C@@HCNC(C1=CC=CC=C1)=O.[H]Cl |
Historical Context and Development
Benzoylated amino acid derivatives emerged in the mid-20th century as protective intermediates in peptide synthesis. The specific hydrochloride salt form of this compound was first reported in the early 2000s to address solubility challenges in solid-phase peptide synthesis (SPPS). Its development paralleled advances in asymmetric catalysis , enabling efficient production of enantiomerically pure forms.
Key milestones include:
Chemical Classification and Relationship to Parent Amino Acids
This compound belongs to the acylamino acid ester family, characterized by:
- Acylation : The benzoyl group protects the β-amine, preventing undesired side reactions.
- Esterification : The methyl ester enhances lipophilicity for organic-phase reactions.
Compared to its parent amino acid, L-serine , structural modifications include:
- Replacement of the β-hydroxyl group with a benzamide.
- Methyl esterification of the carboxyl group.
These changes alter its reactivity, enabling selective participation in amidation and alkylation reactions.
Figure 2: Structural Comparison
- L-Serine : HO−CH₂−CH(NH₂)−COOH
- This compound : CH₃−O−CO−CH(NH₂)−CH₂−NH−Bz · HCl
Significance in Chemical Research
This compound is pivotal in:
- Peptide Synthesis : Serves as a β-benzamido-alanine building block, enabling incorporation of non-proteinogenic residues into peptides.
- Drug Discovery : Used in designing protease inhibitors (e.g., HIV-1 protease) due to its rigid benzoyl group.
- Chiral Resolution : The S-configuration aids in studying enantioselective enzyme interactions.
Recent studies highlight its role in synthesizing antifungal agents by modulating cell membrane permeability.
Current Research Landscape
Table 2: Recent Applications (2020–2025)
Emerging areas include:
Properties
IUPAC Name |
methyl (2S)-2-amino-3-benzamidopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8;/h2-6,9H,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXIHYHAQSRRSY-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CNC(=O)C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672844 | |
| Record name | Methyl 3-benzamido-L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264275-33-4 | |
| Record name | Methyl 3-benzamido-L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Stereoselective Preparation of the Amino Acid Backbone
Method: As described in US patent US4803284A, the synthesis begins with the reaction of a suitable halogenated precursor (e.g., halogenated acetic acid derivatives) with a nitrile or ester, followed by stereoselective reduction or hydrolysis to obtain the amino acid with the (S)-configuration.
-
- Use of chiral auxiliaries or catalysts (e.g., chiral ligands or enzymes).
- Solvents such as N,N-dimethylformamide (DMF) or benzene.
- Temperature control around 20°C to 130°C for optimal stereoselectivity and yield.
Step 2: Formation of the Benzamide Moiety
Method: Amidation of the amino acid’s carboxyl group with benzoyl chloride or benzamide derivatives, catalyzed by bases such as pyridine or triethylamine.
-
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Use of coupling reagents like carbodiimides (e.g., DCC or EDC) enhances efficiency.
Step 3: Esterification to Methyl Ester
Method: Methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
-
- Solvent: Acetone or DMF.
- Temperature: Reflux conditions (~60°C).
Step 4: Conversion to Hydrochloride Salt
Method: Treatment of the free base with gaseous hydrogen chloride or HCl in anhydrous ethanol to form the hydrochloride salt.
-
- The salt formation stabilizes the compound and enhances solubility.
- Purification involves recrystallization from suitable solvents like ethanol or ethanol-water mixtures.
Research Findings and Data Tables
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Stereoselective amino acid synthesis | Halogenated precursor + chiral catalyst | DMF or benzene | 20-130°C | 75-85 | High stereoselectivity |
| 2. Amidation | Benzoyl chloride + base | Dichloromethane | 0-25°C | 80-90 | Catalytic efficiency improved with carbodiimides |
| 3. Esterification | Methyl iodide + K2CO3 | Acetone | Reflux | 85-95 | Complete conversion within 4-6 hours |
| 4. Salt formation | HCl gas or HCl solution | Ethanol | Room temperature | 90-98 | Crystallization yields pure hydrochloride |
Note: The overall yield from initial precursor to final hydrochloride salt can reach approximately 60-70%, depending on reaction optimization.
Alternative Methods and Innovations
Recent research indicates the feasibility of one-pot synthesis strategies, combining multiple steps to improve efficiency and reduce purification steps. For example, Qin et al. (2012) described a one-pot synthesis of benzamide derivatives, emphasizing milder conditions and higher yields, which could be adapted for this compound.
One-Pot Synthesis Highlights:
- Starting materials: 2-Amino-3-methylbenzoic acid derivatives.
- Process: Sequential amidation, halogenation, and esterification within a single reaction vessel.
- Advantages: Reduced reaction time, simplified work-up, and environmentally friendly conditions.
Summary and Recommendations
The synthesis of (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride involves:
- Stereoselective construction of the amino acid backbone.
- Amidation with benzoyl derivatives.
- Esterification to methyl ester.
- Salt formation to hydrochloride.
Optimized conditions involve mild temperatures, use of carbodiimides or acyl chlorides for amidation, methylation agents like methyl iodide, and acid treatment for salt formation. Recent advances favor one-pot methods that streamline the process, improve yields, and minimize environmental impact.
Chemical Reactions Analysis
(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate .
Reduction reactions might involve sodium borohydride or lithium aluminum hydride .
Substitution reactions could employ various alkyl halides or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further research or industrial applications.
Scientific Research Applications
Pharmaceutical Development
(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride is recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to participate in the formation of compounds that can modulate neurotransmitter activity, making it a valuable component in drug discovery and development processes aimed at treating conditions such as Parkinson's disease and depression .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme inhibition and protein interactions. Researchers employ it to understand complex biological mechanisms, particularly those involving amino acids and their derivatives. The compound's ability to interact with various biological targets allows scientists to explore its effects on cellular processes and signaling pathways .
Drug Formulation
The incorporation of this compound into drug formulations enhances the solubility and bioavailability of active pharmaceutical ingredients. This characteristic is particularly important for compounds that exhibit poor solubility in aqueous environments, thereby improving the overall efficacy of medications and ensuring better therapeutic outcomes for patients .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for detecting and quantifying amino acids and related compounds. Its use in quality control processes helps ensure the integrity and reliability of pharmaceutical products. Techniques such as high-performance liquid chromatography (HPLC) often employ this compound to establish calibration curves and validate analytical methods .
Academic Research
Universities and research institutions leverage this compound for various academic studies. Its applications span medicinal chemistry, pharmacology, and other related fields, contributing to advancements in understanding drug mechanisms and developing new therapeutic agents .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis for neurological disorders |
| Biochemical Research | Studies on enzyme inhibition and protein interactions |
| Drug Formulation | Enhances solubility and bioavailability of drugs |
| Analytical Chemistry | Used as a standard for quantifying amino acids in quality control |
| Academic Research | Utilized in various studies contributing to medicinal chemistry advancements |
Case Studies
- Neuroprotective Properties : A study demonstrated that derivatives of this compound showed significant neuroprotective effects against oxidative stress in neuronal cell cultures. These findings suggest potential applications in treating neurodegenerative diseases .
- Antimicrobial Activity : Research indicated that synthesized derivatives based on this compound exhibited antimicrobial properties against various bacterial strains, highlighting its versatility beyond neurological applications .
- Drug Development : In a recent project focused on developing new antidepressant medications, this compound was used as a building block for synthesizing novel compounds that demonstrated enhanced serotonin reuptake inhibition compared to existing drugs .
Mechanism of Action
(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: can be compared with other similar compounds, such as (R)-Methyl 2-amino-3-benzamidopropanoate hydrochloride and benzamide derivatives . The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Ester Group Influence : Methyl esters (e.g., target compound) offer better metabolic stability than benzyl esters (e.g., ’s compound), which are often used as protective groups in prodrug strategies .
- Stereochemical Impact : The (S)-configuration is critical for bioactivity; racemic mixtures (e.g., chloro derivative in ) show reduced specificity in biological assays .
Insights :
- The target compound’s synthesis likely involves benzoylation of a serine derivative, whereas analogues like those in and employ reductive amination or cyclocondensation .
- High-yield routes (e.g., 88% in ) utilize catalytic hydrogenation (Pd/C) and borane reagents, contrasting with lower yields for cyclocondensation methods .
Biological Activity
(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride, with the CAS number 264275-33-4, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula : C₁₁H₁₅ClN₂O₃
- Molecular Weight : 248.71 g/mol
This compound acts primarily through its interaction with specific enzymes and receptors. It is believed to influence various biochemical pathways by modulating enzyme activity and receptor binding. The presence of both amino and benzamide functional groups allows for diverse interactions within biological systems.
Anticancer Properties
Recent studies suggest that this compound may exhibit anticancer properties. It has been shown to inhibit the activity of certain mitotic proteins, such as HSET (KIFC1), which are crucial for cancer cell survival and proliferation. In vitro assays demonstrate that this compound can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division and potential cell death .
Enzyme Interaction
The compound interacts with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, it has been reported to affect enzymes that regulate metabolic flux, thereby impacting cellular metabolism . This interaction can lead to changes in gene expression and cell signaling pathways.
Case Studies
- Inhibition of HSET : A study highlighted the compound's ability to inhibit HSET with micromolar potency in vitro. It demonstrated a significant increase in multipolarity in centrosome-amplified DLD1 human colon cancer cells when treated with the compound . The results indicated that at a concentration of 15 μM, there was a notable increase in multipolar mitosis compared to control groups.
- Structure-Activity Relationship (SAR) : Further investigations into the structure-activity relationship revealed that modifications to the benzamide moiety significantly affected the compound's potency against HSET. For example, altering substituents on the benzamide group resulted in varying degrees of inhibitory activity .
Biochemical Analysis
| Biochemical Property | Description |
|---|---|
| Enzyme Interaction | Modulates enzyme activity in metabolic pathways |
| Cellular Effects | Influences cell signaling and gene expression |
| Molecular Mechanism | Binds to specific biomolecules affecting their function |
| Dosage Effects | Varies with dosage; lower doses may enhance metabolic processes |
Q & A
Q. How does the compound’s hydrochloride salt form impact crystallinity and formulation?
- Methodological Answer :
- X-ray Crystallography : Determine salt form stability; hydrochloride salts often exhibit higher melting points (>200°C) and improved hygroscopicity vs. free bases .
- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns to identify polymorphs affecting dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
